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Compound of Interest

Compound Name:
3-(propoxymethyl)-1-propyl-1H-

pyrazole

CAS No.: 1856030-05-1

Cat. No.: B2946073

Get Quote

Executive Summary & Scientific Rationale
The compound 3-(propoxymethyl)-1-propyl-1H-pyrazole represents a structural evolution of

classic pyrazole-based inhibitors (e.g., Fomepizole/4-methylpyrazole). Pyrazole derivatives are

established competitive inhibitors of Alcohol Dehydrogenase (ADH), the primary enzyme

responsible for the oxidation of alcohols (ethanol, methanol, ethylene glycol) into their

corresponding aldehydes.

Mechanism of Action (MoA): The pyrazole nitrogen coordinates with the catalytic Zinc ion (

) in the ADH active site, while the alkyl/alkoxy side chains (1-propyl, 3-propoxymethyl) occupy
the hydrophobic substrate-binding barrel. This steric occlusion prevents the binding of alcohol
substrates, effectively halting the production of toxic metabolites (e.g., formaldehyde from
methanol, glycolaldehyde from ethylene glycol).

Assay Development Strategy: To validate the bioactivity of this specific analog, a multi-tier

assay approach is required:
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Primary Screen (Biochemical): Spectrophotometric ADH Inhibition Kinetics to determine

and Mode of Inhibition.

Secondary Screen (Cellular): Hepatocyte Methanol-Toxicity Rescue Assay to confirm

membrane permeability and intracellular efficacy.

Selectivity Profiling: CYP2E1 Counter-screen to ensure specificity for ADH over the

microsomal ethanol oxidizing system (MEOS).

Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data validation.
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Figure 1: Integrated workflow for validating pyrazole-based ADH inhibitors. Phase 1 establishes

intrinsic potency, while Phase 2 confirms functional rescue of cells from toxic metabolites.

Protocol 1: In Vitro ADH Inhibition Kinetics
Objective: Quantify the inhibitory potency (

) and dissociation constant (

) of the compound against purified ADH.

Principle: ADH catalyzes the oxidation of Ethanol to Acetaldehyde, reducing
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to

. NADH absorbs light at 340 nm, while

does not. The rate of NADH formation is directly proportional to ADH activity.

Materials
Enzyme: Purified Horse Liver ADH (Sigma-Aldrich, or recombinant Human ADH1).

Substrate: Ethanol (Absolute).

Cofactor:

-NAD+ (free acid).

Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (High pH favors the forward reaction).

Compound: 3-(propoxymethyl)-1-propyl-1H-pyrazole (10 mM DMSO stock).

Step-by-Step Procedure
Reagent Prep:

Prepare Reaction Mix: 1.5 mM

in Pyrophosphate buffer.

Prepare Enzyme Solution: Dilute ADH to 0.5 Units/mL in cold buffer (keep on ice).

Prepare Compound Dilutions: 8-point serial dilution (e.g., 0.1 nM to 10

M) in buffer. Keep DMSO constant at 0.5%.

Assay Setup (96-well UV-transparent plate):

Blank: 150

L Reaction Mix + 10

L Buffer (No Enzyme).
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Control: 150

L Reaction Mix + 10

L Vehicle (DMSO) + 20

L Enzyme.

Test: 150

L Reaction Mix + 10

L Compound + 20

L Enzyme.

Incubation: Incubate plate at 25°C for 5 minutes to allow inhibitor-enzyme binding.

Initiation: Add 20

L of Ethanol (Start with 50 mM saturating concentration) to all wells.

Measurement: Immediately monitor Absorbance at 340 nm in kinetic mode (read every 20s

for 10 minutes).

Mode of Inhibition (MoI) Determination:

Repeat the assay using varying Ethanol concentrations (e.g., 1, 5, 10, 50, 100 mM)

against 3 fixed concentrations of the inhibitor.

Data Analysis
Calculate the initial velocity (

) from the linear portion of the curve.

: Plot

vs. log[Inhibitor].

/ MoI: Generate a Lineweaver-Burk Plot (1/V vs. 1/[S]).
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Competitive Inhibition (Expected): Lines intersect at the Y-axis (

is unchanged,

increases).

Protocol 2: Hepatocyte Methanol-Toxicity Rescue
Objective: Determine if the compound can enter cells and inhibit ADH sufficiently to prevent the

conversion of Methanol to toxic Formaldehyde/Formate.

Scientific Context: Methanol itself is weakly toxic, but its metabolites (generated by ADH) are

highly cytotoxic. An effective ADH inhibitor will increase cell viability in the presence of

Methanol.

Materials
Cells: HepG2 (Human Hepatocellular Carcinoma).

Media: DMEM + 10% FBS.

Toxin: Methanol (HPLC grade).

Detection: CellTiter-Glo® (ATP quantification) or MTT Reagent.

Step-by-Step Procedure
Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate

24h for attachment.

Pre-treatment: Remove media. Add fresh media containing the Test Compound (0.1 - 50

M). Incubate for 1 hour to load the cells.

Control: Media + DMSO only.

Positive Control: Fomepizole (4-methylpyrazole) at 10

M.
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Challenge: Spike wells with Methanol to a final concentration of 100-200 mM (Titrate

beforehand to find

).

Incubation: Incubate for 24 hours at 37°C, 5%

.

Readout: Add detection reagent (e.g., 100

L CellTiter-Glo). Shake for 2 mins. Read Luminescence.

Data Interpretation[2][3][4][5]
Rescue Effect: Viability should increase in a dose-dependent manner as the inhibitor blocks

formate production.

Cytotoxicity Check: Run a parallel plate with Compound + No Methanol to ensure the

pyrazole derivative itself is not toxic.

Expected Results & Troubleshooting
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Parameter Expected Outcome
Troubleshooting /
Interpretation

(Biochem) < 500 nM

If > 10

M, the propoxymethyl group

may be too bulky for the ADH

active site.

Mode of Inhibition Competitive

If Non-competitive, the

compound may be binding an

allosteric site or aggregating

(promiscuous inhibitor).

Cellular Rescue > 80% recovery

If Biochem is potent but Cell

assay fails: Compound has

poor permeability.

Solubility
Soluble up to 100

M

If precipitation occurs in assay

buffer, lower stock

concentration or add 0.01%

Triton X-100.

Pathway Logic: Why ADH Inhibition Matters
The following diagram illustrates the metabolic pathway the compound is designed to interrupt.
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Figure 2: Mechanism of Toxicity Rescue. The pyrazole inhibitor targets the rate-limiting step

(ADH), preventing the accumulation of downstream toxins.
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(Note: While the specific compound 3-(propoxymethyl)-1-propyl-1H-pyrazole is a catalog

item, the protocols above are derived from standard methodologies for its structural class,

validated against authoritative ADH inhibition literature.)

To cite this document: BenchChem. [Application Note: Characterization of 3-
(propoxymethyl)-1-propyl-1H-pyrazole Activity[1]]. BenchChem, [2026]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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